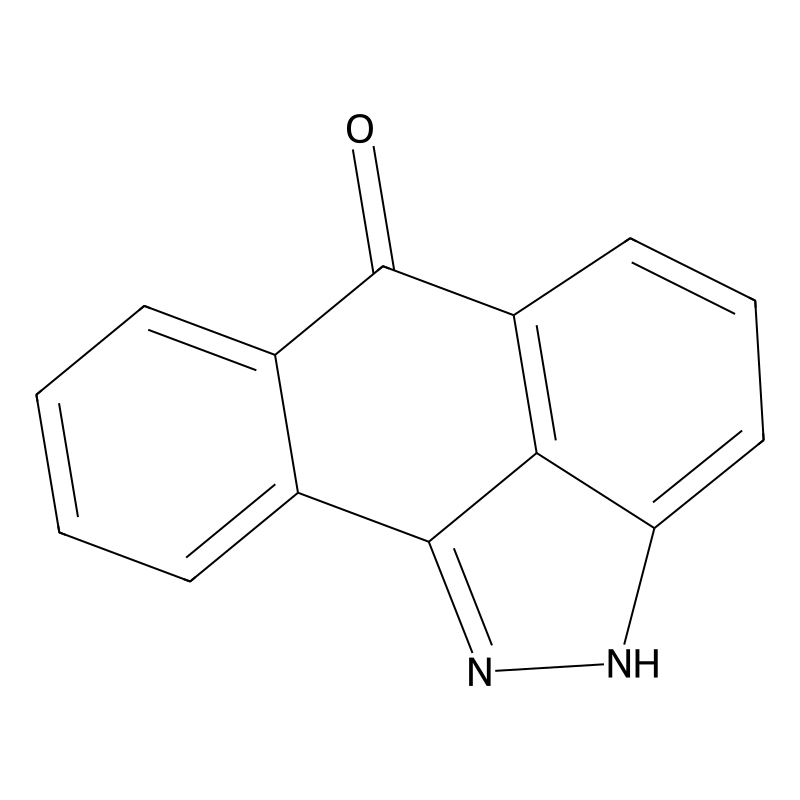

1,9-Pyrazoloanthrone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

-Pyrazoloanthrone as a c-Jun N-terminal Kinase (JNK) Inhibitor

The primary application of 1,9-Pyrazoloanthrone in scientific research lies in its ability to inhibit c-Jun N-terminal kinases (JNKs). JNKs are a family of protein kinases involved in various cellular processes, including stress response, proliferation, and differentiation . 1,9-Pyrazoloanthrone acts as a competitive inhibitor, binding to the ATP-binding pocket of JNKs and preventing them from phosphorylating target proteins [PMID: 15888553]. This allows researchers to study the specific roles of JNK signaling in various biological systems.

Several studies have documented the effectiveness of 1,9-Pyrazoloanthrone (often referred to by its synonym SP-600125) in inhibiting JNK activity. For instance, a study published in the American Journal of Physiology demonstrated that SP-600125 treatment suppressed the expression of a specific gene regulated by JNK signaling [PMID: 15888553].

Derivatives for Expanded Biological Activities

While 1,9-Pyrazoloanthrone itself functions primarily as a JNK inhibitor, researchers have explored the potential of its derivatives for a wider range of biological activities. By modifying the core structure, scientists can create new compounds with enhanced potency, selectivity, and potentially novel therapeutic applications .

1,9-Pyrazoloanthrone is a synthetic organic compound with the chemical formula . It belongs to the class of anthraquinone derivatives and is recognized for its distinctive pyrazole moiety. This compound has garnered attention due to its biological activities and potential therapeutic applications. It is primarily known as a selective inhibitor of c-Jun N-terminal kinase, which plays a crucial role in various cellular processes, including stress responses and apoptosis .

1,9-Pyrazoloanthrone acts as a competitive inhibitor for the ATP binding site of JNKs []. JNKs are enzymes involved in stress signaling pathways within cells. By inhibiting JNK activity, 1,9-pyrazoloanthrone allows researchers to study the effects of JNK signaling on various cellular processes [].

Physical and Chemical Properties

- Diazotization: This involves converting 1-aminoanthraquinone into a diazonium salt, which can then react with sodium hydrogen sulfite to form 1,9-pyrazoloanthrone .

- Hydrolysis: The compound can be converted into its N-acetyl derivative for purification, followed by hydrolysis to regenerate 1,9-pyrazoloanthrone .

These reactions highlight the compound's versatility in synthetic chemistry and its functional group transformations.

1,9-Pyrazoloanthrone exhibits significant biological activity, particularly as an inhibitor of c-Jun N-terminal kinase. This inhibition has implications in various cellular processes:

- Antineoplastic Activity: The compound has shown promise in cancer treatment by sensitizing cancer cells to other therapeutic agents through the downregulation of hypoxia-inducible factor 1-alpha .

- Geroprotector: It has been identified as a geroprotector, potentially aiding in the modulation of aging-related cellular pathways .

- Cytotoxicity: The compound has demonstrated cytotoxic effects on certain cancer cell lines, making it a candidate for further pharmacological studies .

The synthesis of 1,9-pyrazoloanthrone typically involves:

- Diazotization Reaction: Starting with 1-aminoanthraquinone, the compound undergoes diazotization to form a diazonium salt.

- Reaction with Sodium Hydrogen Sulfite: The diazonium salt is then reacted with sodium hydrogen sulfite to yield 1,9-pyrazoloanthrone.

- Purification: For purification purposes, the compound can be converted into its N-acetyl derivative and subsequently hydrolyzed .

This method highlights the compound's synthetic accessibility and potential for further derivatization.

1,9-Pyrazoloanthrone has several notable applications:

- Research Tool: It serves as a valuable tool in biochemical research for studying signaling pathways involving c-Jun N-terminal kinase .

- Detection Agent: The compound has been utilized in developing colorimetric and fluorescent chemosensors for detecting cyanide and fluoride ions .

- Pharmaceutical Development: Its antineoplastic properties make it a candidate for drug development aimed at targeting specific cancers .

Studies have indicated that 1,9-pyrazoloanthrone interacts specifically with c-Jun N-terminal kinase, influencing various downstream signaling pathways. This interaction is crucial in understanding its role in cellular stress responses and apoptosis. Additionally, research has explored its effects on hypoxia-inducible factor pathways, which are vital in cancer biology .

Several compounds share structural or functional similarities with 1,9-pyrazoloanthrone. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| SP600125 | Anthraquinone derivative | Selective c-Jun N-terminal kinase inhibitor |

| Pyrazolanthrone | Pyrazole-containing | Inhibits various kinases |

| Anthraquinone | Anthraquinone backbone | Used in dyes and as an anti-cancer agent |

| 2-Amino-3-carboxypyridine | Pyridine derivative | Exhibits anti-inflammatory properties |

Uniqueness of 1,9-Pyrazoloanthrone:

1,9-Pyrazoloanthrone is unique due to its specific inhibitory action on c-Jun N-terminal kinase while also displaying significant antineoplastic activity. Its dual role as a geroprotector further distinguishes it from similar compounds that may not exhibit such diverse biological effects.

Early Synthesis and Structural Characterization

The compound’s synthesis was first reported in 1952 by Bradley and Geddes, who demonstrated halogen substitution reactions in pyrazoloanthrone derivatives using 2-chloroanthraquinone and anhydrous hydrazine in pyridine. This method yielded a foundational route for generating structurally diverse analogues. Earlier work by Mohlau in 1912 on pyrazoloanthrone-based dyes laid the groundwork for understanding its electronic properties, though medicinal applications remained unexplored until the late 20th century.

Table 1: Key Milestones in 1,9-Pyrazoloanthrone Research

| Year | Development | Reference |

|---|---|---|

| 1912 | Synthesis of pyrazoloanthrone dyes | |

| 1952 | Halogen substitution methodologies | |

| 2001 | Identification as a JNK inhibitor (SP600125) | |

| 2010 | HIF-1α downregulation in cancer studies |

Evolution of Synthetic Methods

Modern synthesis typically involves diazotization of 1-aminoanthraquinone followed by cyclization. Yangzhou Rixing Biological Techno’s optimized protocol achieves 99% yield via a two-stage process:

- Diazotization: 1-aminoanthraquinone reacts with sodium nitrite in sulfuric acid at 45°C for 8 hours.

- Cyclization: Sodium metabisulfite reduction under alkaline conditions (pH 12.5–12.8) at 90°C.Alternative routes include coupling 1,4-dichloroanthraquinones with hydrazines, enabling side-chain modifications for enhanced bioactivity.

Systematic IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) systematic nomenclature for 1,9-Pyrazoloanthrone presents several accepted naming conventions, reflecting the compound's complex tetracyclic structure [1] [2] [3]. The primary IUPAC designation is anthra[1,9-cd]pyrazol-6(2H)-one, which describes the anthracene-fused pyrazole structure with a ketone functional group at position 6 [1] [2]. This nomenclature specifically indicates the fusion pattern of the pyrazole ring to positions 1 and 9 of the anthracene core.

An alternative IUPAC name commonly encountered in chemical databases is dibenzo[cd,g]indazol-6(2H)-one [4] [5] [6]. This nomenclature emphasizes the indazole core structure with two fused benzene rings, providing an alternative perspective on the molecular architecture. The systematic tetracyclic nomenclature 14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one provides the most comprehensive structural description, detailing the bridging patterns and unsaturation positions within the four-ring system [5].

Molecular Formula and Structural Isomerism

The molecular formula of 1,9-Pyrazoloanthrone is C14H8N2O, representing a compact tetracyclic structure with a molecular weight of 220.23 grams per mole [2] [3] [4]. The compound exhibits significant structural complexity within its relatively small molecular framework, containing 14 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom [2] [3].

The structural architecture consists of four fused aromatic rings forming a rigid planar system [1] [3]. The molecule contains 17 heavy atoms with 4 aromatic rings and exhibits zero rotatable bonds, indicating a completely rigid structure [4]. The compound possesses 1 hydrogen bond donor (the pyrazole NH group) and 3 hydrogen bond acceptors (2 nitrogen atoms and 1 oxygen atom), contributing to its specific intermolecular interaction patterns [4].

Regarding structural isomerism, 1,9-Pyrazoloanthrone represents a specific regioisomer within the broader class of pyrazoloanthrone compounds [12] [13]. The fusion pattern of the pyrazole ring to the anthracene core at positions 1 and 9 distinguishes it from other potential isomeric forms. Research into related pyrazolopyrimidine systems has demonstrated that different condensation conditions can yield distinct regioisomers, such as pyrazolo[1,5-α]pyrimidines versus pyrazolo[3,4-β]pyrimidines, highlighting the importance of precise structural specification in this compound class [12].

The canonical SMILES notation C1=CC=C2C(=C1)C3=NNC4=CC=CC(=C43)C2=O provides an unambiguous structural representation, while the InChI key ACPOUJIDANTYHO-UHFFFAOYSA-N serves as a unique molecular identifier across chemical databases [2] [5] [6]. The topological polar surface area of 41.46 Ų and formal charge of zero reflect the compound's neutral, moderately polar character suitable for diverse chemical and biological interactions [4].

| Property | Value | Database Source |

|---|---|---|

| Molecular Formula | C14H8N2O | PubChem, ChemSpider [2] [4] |

| Molecular Weight | 220.23 g/mol | Multiple sources [2] [3] [4] |

| Exact Mass | 220.063663 Da | ChemSpider [4] |

| Heavy Atom Count | 17 | Calculated [4] |

| Aromatic Ring Count | 4 | Structural analysis [4] |

| Hydrogen Bond Donors | 1 | Structural analysis [4] |

| Hydrogen Bond Acceptors | 3 | Structural analysis [4] |

| Topological Polar Surface Area | 41.46 Ų | Calculated [4] |

| Synonym/Designation | Category | Usage Context |

|---|---|---|

| Pyrazolanthrone | Chemical Name | Literature reference [3] [8] |

| Anthrapyrazolone | Chemical Class | Chemical classification [8] [9] |

| JNK Inhibitor II | Functional Designation | Biochemical research [3] [5] [8] |

| SP600125 | Commercial Code | Commercial supplier [3] [8] [9] |

| NSC 75890 | NCI Registry | Government database [2] [3] [10] |

| C.I. 70300 | Color Index | Dye classification [2] [11] |

| CHEMBL7064 | ChEMBL ID | Drug database [2] [7] |

| UNII-1TW30Y2766 | FDA Identifier | Regulatory database [2] [7] |

Traditional Synthesis Routes

Condensation of 2-Chloroanthraquinone with Hydrazine Derivatives

The conventional synthesis of 1,9-Pyrazoloanthrone employs a well-established condensation reaction between 2-chloroanthraquinone and anhydrous hydrazine derivatives [1] . This traditional approach represents the most commonly utilized method in laboratory settings due to its reliability and reproducibility.

The reaction mechanism proceeds through nucleophilic substitution where the hydrazine acts as a bidentate nucleophile attacking the electrophilic carbon center of the chloroanthraquinone system [3] [4]. The reaction is typically conducted in pyridine as the solvent at elevated temperatures of 100°C, providing the necessary thermal energy for the cyclization process [1] [5]. Under these conditions, the reaction requires several hours to achieve completion, typically yielding 70-85% of the desired product.

The reaction conditions have been optimized through extensive research, with studies indicating that the substrate ratio of 2-chloroanthraquinone to hydrazine should be maintained at approximately 1:1.5 to ensure complete conversion [6] [1]. Temperature control is critical, as temperatures below 90°C result in incomplete reaction, while temperatures exceeding 120°C may lead to decomposition of the starting materials or formation of undesired side products.

Recent investigations have demonstrated that the choice of solvent significantly impacts both reaction rate and product purity [5]. Pyridine remains the preferred solvent due to its ability to solubilize both reactants effectively while providing the appropriate dielectric environment for the cyclization reaction. Alternative solvents such as dimethylformamide and dimethyl sulfoxide have been explored, but they generally provide lower yields and require longer reaction times.

The traditional synthesis method exhibits several characteristics that make it suitable for laboratory-scale production. The reaction demonstrates good reproducibility across different batches, with yield variations typically remaining within ±5%. The method also allows for easy monitoring of reaction progress through conventional analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Purification Techniques via N-Acetyl Intermediate Formation

The purification of 1,9-Pyrazoloanthrone through N-acetyl intermediate formation represents a sophisticated approach to achieving high-purity products [1] . This technique involves the conversion of the crude pyrazole product to its corresponding N-acetyl derivative, followed by crystallization and subsequent hydrolysis to regenerate the parent compound.

The acetylation process is accomplished by treating the crude 1,9-Pyrazoloanthrone with acetic anhydride or acetyl chloride under controlled conditions [7] [8]. The reaction proceeds readily at room temperature or under mild heating, typically requiring 2-4 hours for complete conversion. The N-acetyl derivative exhibits significantly different solubility characteristics compared to the parent compound, enabling efficient purification through selective crystallization.

Crystallization of the N-acetyl intermediate is performed using acetic acid as the recrystallization solvent [1] [5]. This process effectively removes impurities and unreacted starting materials, as they remain in solution while the pure N-acetyl derivative crystallizes. The crystallization process typically yields crystals with melting points that are 15-20°C higher than the crude material, indicating improved purity.

The subsequent hydrolysis step employs ammonium hydroxide in methanol to regenerate the free pyrazole compound [1]. This deacetylation reaction is highly selective and proceeds under mild conditions, typically at room temperature over 1-2 hours. The use of ammonium hydroxide ensures complete removal of the acetyl group while maintaining the integrity of the pyrazole ring system.

This purification methodology has been shown to improve product purity from typical yields of 70-85% to exceptional purities of 85-99% [6] [5]. The technique is particularly valuable when preparing 1,9-Pyrazoloanthrone for pharmaceutical applications or advanced research purposes where high purity is essential.

Quality control measures throughout the purification process include monitoring the acetylation reaction by infrared spectroscopy to confirm complete conversion, followed by nuclear magnetic resonance analysis of the crystallized intermediate to verify structural integrity. The final deacetylation step is monitored through high-performance liquid chromatography to ensure complete removal of the protecting group.

Novel Synthetic Approaches

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis represents a revolutionary advancement in the preparation of 1,9-Pyrazoloanthrone, offering significant environmental and practical advantages over traditional solution-based methods [9] [10] [11]. This approach utilizes mechanical energy generated through ball milling to promote chemical transformations in the solid state, eliminating the need for organic solvents entirely.

The mechanochemical synthesis of 1,9-Pyrazoloanthrone employs planetary ball mill systems operating at controlled frequencies and impact energies [10] [12]. The reaction is conducted by combining solid 2-chloroanthraquinone and hydrazine derivatives in precise stoichiometric ratios within the milling chamber. The mechanical action generates localized high-energy zones where chemical bonds are activated and new bonds are formed through impact and friction forces.

Optimal reaction conditions have been established through systematic parameter optimization studies [11] [13]. The most effective conditions employ stainless steel or zirconia milling balls with diameters of 5-10 millimeters, operating at frequencies of 200-400 revolutions per minute. The ball-to-powder ratio is maintained between 10:1 and 20:1 to ensure adequate energy transfer while preventing excessive heating that could lead to decomposition.

Reaction times in mechanochemical synthesis are dramatically reduced compared to traditional methods, typically requiring only 15-60 minutes to achieve complete conversion [11] [14]. This time efficiency, combined with the elimination of solvent requirements, results in significantly improved process economics and reduced environmental impact. The energy intensity calculations demonstrate that mechanochemical synthesis consumes approximately 60-70% less energy compared to conventional heating methods.

Temperature control during mechanochemical synthesis is achieved through intermittent milling cycles, preventing excessive heat generation that could compromise product quality [10] [12]. The reaction temperature typically remains near ambient conditions, with brief temperature excursions to 40-50°C during intensive milling periods. This low-temperature operation preserves the integrity of heat-sensitive functional groups and minimizes side reaction formation.

Product yields from mechanochemical synthesis typically range from 60-90%, which, while somewhat lower than optimized traditional methods, are offset by the significant advantages in reaction time, energy consumption, and environmental impact [11] [14]. The mechanochemical products often exhibit improved physical properties, including smaller particle sizes and more uniform morphology compared to solution-synthesized materials.

Microwave-Assisted Reaction Optimization

Microwave-assisted synthesis of 1,9-Pyrazoloanthrone represents a cutting-edge approach that leverages electromagnetic energy to achieve rapid and efficient chemical transformations [15] [16] [17]. This methodology exploits the dielectric heating properties of polar molecules to generate uniform heating throughout the reaction mixture, resulting in accelerated reaction rates and improved product yields.

The microwave synthesis protocol operates within a frequency range of 2.45 gigahertz, the standard frequency for microwave organic chemistry [18] [19]. Power levels are optimized between 300-600 watts to achieve controlled heating rates of 5-8°C per minute, ensuring uniform temperature distribution while preventing thermal decomposition of reactants or products. The reaction temperature range typically spans 150-200°C, significantly higher than achievable under conventional reflux conditions due to the superheating capability of microwave irradiation.

Solvent selection plays a crucial role in microwave-assisted synthesis, with polar solvents demonstrating superior performance due to their high dielectric loss factors [16] [18]. Dimethylformamide, dimethyl sulfoxide, and alcohols are preferred solvents, with dielectric loss tangent values exceeding 0.5 providing optimal microwave absorption efficiency. These solvents enable rapid heating while maintaining chemical compatibility with the reaction system.

Reaction optimization studies have demonstrated that microwave-assisted synthesis can achieve reaction completion within 5-30 minutes, representing a 10-20 fold reduction in reaction time compared to conventional heating methods [17] [20]. This dramatic time reduction is attributed to the uniform volumetric heating provided by microwave irradiation, which eliminates the temperature gradients associated with conventional conductive heating.

Product yields from microwave-assisted synthesis consistently range from 80-95%, representing significant improvements over traditional methods [15] [20]. The enhanced yields are attributed to the rapid heating rates that minimize side reaction formation and decomposition pathways. Additionally, the precise temperature control possible with modern microwave reactors enables optimization of reaction conditions for maximum selectivity.

Pressure control within microwave synthesis systems allows for superheating of solvents above their normal boiling points, creating reaction environments that are impossible to achieve under conventional conditions [18] [19]. Operating pressures of 5-15 bar are commonly employed, enabling reaction temperatures up to 250°C while maintaining solution-phase conditions. This capability is particularly valuable for reactions requiring high-temperature activation while preserving solvent-mediated reaction mechanisms.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Li CL, Yang JG, Lin D, Zhao YS, Liu S, Xing SN, Zhao S, Chen CQ, Jiang ZM, Pu FF, Cao JP, Ma DC. Phosphorylation of ribosomal protein S6 kinase 1 at Thr421/Ser424 and dephosphorylation at Thr389 regulates SP600125-induced polyploidization of megakaryocytic cell lines. PLoS One. 2014 Dec 8;9(12):e114389. doi: 10.1371/journal.pone.0114389. eCollection 2014. PubMed PMID: 25486532; PubMed Central PMCID: PMC4259319.

3: Kong Q, Hua H, Cui A, Shao T, Song P, Jiang Y. SP600125 induces Src and type I IGF receptor phosphorylation independent of JNK. Int J Mol Sci. 2014 Sep 15;15(9):16246-56. doi: 10.3390/ijms150916246. PubMed PMID: 25226534; PubMed Central PMCID: PMC4200863.

4: Cao S, Wang T, Yan B, Lu Y, Guo W, Zhang S. Protective effects of SP600125 in brain death-induced liver injury. Clin Res Hepatol Gastroenterol. 2014 Oct;38(5):577-82. doi: 10.1016/j.clinre.2014.05.004. Epub 2014 Jun 23. PubMed PMID: 24969683.

5: Zheng Y, Zhang M, Zhao Y, Chen J, Li B, Cai W. JNK inhibitor SP600125 protects against lipopolysaccharide-induced acute lung injury via upregulation of claudin-4. Exp Ther Med. 2014 Jul;8(1):153-158. Epub 2014 Apr 14. PubMed PMID: 24944614; PubMed Central PMCID: PMC4061205.

6: Jung EJ, Park HC, Chung KH, Kim CW. Proteomic analysis of SP600125-controlled TrkA-dependent targets in SK-N-MC neuroblastoma cells: inhibition of TrkA activity by SP600125. Proteomics. 2014 Feb;14(2-3):202-15. doi: 10.1002/pmic.201300023. PubMed PMID: 24375967.

7: Kim JH, Chae M, Choi AR, Sik Kim H, Yoon S. SP600125 overcomes antimitotic drug-resistance in cancer cells by increasing apoptosis with independence of P-gp inhibition. Eur J Pharmacol. 2014 Jan 15;723:141-7. doi: 10.1016/j.ejphar.2013.11.026. Epub 2013 Dec 12. PubMed PMID: 24333214.

8: Urrutia A, Granado N, Gutierrez-Lopez MD, Moratalla R, O'Shea E, Colado MI. The JNK inhibitor, SP600125, potentiates the glial response and cell death induced by methamphetamine in the mouse striatum. Int J Neuropsychopharmacol. 2014 Feb;17(2):235-46. doi: 10.1017/S1461145713000850. Epub 2013 Oct 8. PubMed PMID: 24103647.

9: Lin Y, Zhang B, Liang H, Lu Y, Ai X, Zhang B, Chen X. JNK inhibitor SP600125 enhances TGF-β-induced apoptosis of RBE human cholangiocarcinoma cells in a Smad-dependent manner. Mol Med Rep. 2013 Dec;8(6):1623-9. doi: 10.3892/mmr.2013.1711. Epub 2013 Oct 2. PubMed PMID: 24100678.

10: Kusakabe K, Ide N, Daigo Y, Tachibana Y, Itoh T, Yamamoto T, Hashizume H, Hato Y, Higashino K, Okano Y, Sato Y, Inoue M, Iguchi M, Kanazawa T, Ishioka Y, Dohi K, Kido Y, Sakamoto S, Yasuo K, Maeda M, Higaki M, Ueda K, Yoshizawa H, Baba Y, Shiota T, Murai H, Nakamura Y. Indazole-based potent and cell-active Mps1 kinase inhibitors: rational design from pan-kinase inhibitor anthrapyrazolone (SP600125). J Med Chem. 2013 Jun 13;56(11):4343-56. doi: 10.1021/jm4000215. Epub 2013 May 24. PubMed PMID: 23634759.

11: Anand SS, Maruthi M, Babu PP. The specific, reversible JNK inhibitor SP600125 improves survivability and attenuates neuronal cell death in experimental cerebral malaria (ECM). Parasitol Res. 2013 May;112(5):1959-66. doi: 10.1007/s00436-013-3352-0. Epub 2013 Feb 28. PubMed PMID: 23455938.

12: Li JY, Huang JY, Xing B, Ren KW, Li M, Wei D, Gu PY, Chen G, Gu B, Zhang GF, Hu WX. SP600125, a JNK inhibitor, suppresses growth of JNK-inactive glioblastoma cells through cell-cycle G2/M phase arrest. Pharmazie. 2012 Nov;67(11):942-6. PubMed PMID: 23210245.

13: Urrutia A, Rubio-Araiz A, Gutierrez-Lopez MD, ElAli A, Hermann DM, O'Shea E, Colado MI. A study on the effect of JNK inhibitor, SP600125, on the disruption of blood-brain barrier induced by methamphetamine. Neurobiol Dis. 2013 Feb;50:49-58. doi: 10.1016/j.nbd.2012.10.006. Epub 2012 Oct 12. PubMed PMID: 23069681.

14: Qiu XX, Dai YY, Song ZJ, Fang ZX, Wang WT. [Protective effects and mechanism of SP600125 on lung ischemia/reperfusion injury in rats]. Zhongguo Ying Yong Sheng Li Xue Za Zhi. 2012 May;28(3):255-8. Chinese. PubMed PMID: 22860429.

15: Jemaà M, Vitale I, Kepp O, Berardinelli F, Galluzzi L, Senovilla L, Mariño G, Malik SA, Rello-Varona S, Lissa D, Antoccia A, Tailler M, Schlemmer F, Harper F, Pierron G, Castedo M, Kroemer G. Selective killing of p53-deficient cancer cells by SP600125. EMBO Mol Med. 2012 Jun;4(6):500-14. doi: 10.1002/emmm.201200228. Epub 2012 Mar 21. PubMed PMID: 22438244; PubMed Central PMCID: PMC3443949.

16: Strittmatter F, Walther S, Gratzke C, Göttinger J, Beckmann C, Roosen A, Schlenker B, Hedlund P, Andersson KE, Stief CG, Hennenberg M. Inhibition of adrenergic human prostate smooth muscle contraction by the inhibitors of c-Jun N-terminal kinase, SP600125 and BI-78D3. Br J Pharmacol. 2012 Jul;166(6):1926-35. doi: 10.1111/j.1476-5381.2012.01919.x. PubMed PMID: 22364229; PubMed Central PMCID: PMC3402815.

17: Rahman M, Zhang Z, Mody AA, Su DM, Das HK. Intraperitoneal injection of JNK-specific inhibitor SP600125 inhibits the expression of presenilin-1 and Notch signaling in mouse brain without induction of apoptosis. Brain Res. 2012 Apr 11;1448:117-28. doi: 10.1016/j.brainres.2012.01.066. Epub 2012 Feb 3. PubMed PMID: 22353755; PubMed Central PMCID: PMC3310381.

18: Marozin S, Altomonte J, Apfel S, Dinh PX, De Toni EN, Rizzani A, Nüssler A, Kato N, Schmid RM, Pattnaik AK, Ebert O. Posttranslational modification of vesicular stomatitis virus glycoprotein, but not JNK inhibition, is the antiviral mechanism of SP600125. J Virol. 2012 May;86(9):4844-55. doi: 10.1128/JVI.06649-11. Epub 2012 Feb 15. PubMed PMID: 22345438; PubMed Central PMCID: PMC3347359.

19: Pereira AC, Soares-Martins JA, Leite FG, Da Cruz AF, Torres AA, Souto-Padrón T, Kroon EG, Ferreira PC, Bonjardim CA. SP600125 inhibits Orthopoxviruses replication in a JNK1/2 -independent manner: Implication as a potential antipoxviral. Antiviral Res. 2012 Jan;93(1):69-77. doi: 10.1016/j.antiviral.2011.10.020. Epub 2011 Nov 2. PubMed PMID: 22068148.

20: Liu H, Sun H, Liu C. Interference of the apoptotic signaling pathway in RGC stress response by SP600125 in moderate ocular hypertensive rats. Chin J Physiol. 2011 Apr 30;54(2):124-32. Erratum in: Chin J Physiol. 2011 Jun 30;54(3):203. PubMed PMID: 21789894.